4-(Isopentyloxy)piperidine hydrochloride

描述

4-(Isopentyloxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)piperidine hydrochloride typically involves the etherification of piperidine derivatives. One common method includes the reaction of piperidine with isopentyl alcohol in the presence of an acid catalyst to form the ether linkage. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

4-(Isopentyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Pharmacological Applications

1. Neuropharmacology

4-(Isopentyloxy)piperidine hydrochloride has been investigated for its interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, suggesting potential therapeutic effects in treating mood disorders and neurological conditions.

2. Enzyme Modulation

The compound has shown promise in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could enhance the understanding of drug interactions and toxicity profiles, making it a candidate for further research in pharmacokinetics and toxicology.

3. Efflux Pump Inhibition

Research indicates that derivatives of piperidine compounds, including this compound, may act as efflux pump inhibitors against bacterial strains such as Pseudomonas aeruginosa. This property is critical in combating antibiotic resistance, providing a pathway for developing new antimicrobial therapies .

Biochemical Research Applications

1. Proteomics

The unique molecular structure of this compound allows it to interact with various proteins and enzymes. Its role in proteomics is significant as it may influence cellular signaling pathways and gene expression.

2. Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the development of novel chemical entities with potential therapeutic applications. Its synthesis often involves etherification processes, which can be optimized for large-scale production.

Case Study 1: Neurotransmitter Interaction

A study conducted on the binding affinity of this compound to serotonin receptors revealed that it could potentially act as an agonist or antagonist depending on the receptor subtype involved. This finding opens avenues for developing new treatments for depression and anxiety disorders.

Case Study 2: Antimicrobial Activity

In a model assessing the efficacy of various piperidine derivatives against Pseudomonas aeruginosa, this compound demonstrated significant inhibition of bacterial growth when combined with conventional antibiotics. This synergistic effect suggests its use in formulating new antimicrobial agents.

作用机制

The mechanism of action of 4-(Isopentyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

相似化合物的比较

Similar Compounds

Piperidine: A simpler structure with similar biological activity.

4-Piperidone hydrochloride: Another piperidine derivative with different functional groups.

N-Methylpiperidine: A methylated derivative with distinct chemical properties

Uniqueness

4-(Isopentyloxy)piperidine hydrochloride is unique due to its isopentyloxy group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where other piperidine derivatives may not be as effective .

生物活性

4-(Isopentyloxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

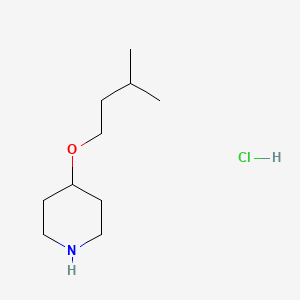

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an isopentyloxy group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Similar compounds have been shown to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play critical roles in neuropharmacology. The exact binding affinities and modes of action remain subjects of ongoing research.

Biochemical Pathways

Compounds like this compound may influence several key biochemical pathways:

- Signal Transduction : Activation or inhibition of signaling cascades, impacting cellular responses.

- Enzyme Modulation : Interaction with enzymes, potentially altering metabolic processes.

- Gene Expression : Modulation of transcription factors that regulate gene expression related to various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For example, it has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |

In Vivo Studies

Preclinical studies in animal models have indicated that this compound may possess analgesic and anti-inflammatory properties. These effects were observed through behavioral assays assessing pain response and inflammation markers.

Case Studies

- Case Study on Pain Management : A study involving rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on pain relief.

- Case Study on Neuroprotection : Another investigation focused on neuroprotective effects demonstrated that this compound could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Isopentyloxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where the isopentyloxy group is introduced to the piperidine ring. A common approach is to react 4-hydroxypiperidine with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for yield improvement .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, isopentyloxy methyl groups at δ 0.8–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₂ClNO).

- Elemental Analysis : Confirming C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

- Waste Disposal : Follow local regulations for halogenated organic compounds. Incineration with scrubbing for HCl neutralization is typical .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified and quantified during synthesis?

- Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to separate intermediates. Monitor UV absorption at 210–254 nm and correlate with MS fragmentation patterns .

- Kinetic Studies : Track reaction progress via timed sampling and integrate peak areas to quantify byproducts (e.g., unreacted 4-hydroxypiperidine or alkylation byproducts) .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) across a concentration gradient (nM–μM) to establish EC₅₀/IC₅₀ values, ensuring reproducibility .

- Structural Analog Comparison : Compare activity with analogs (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride) to isolate the isopentyloxy group’s role .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 interactions based on SMILES notation .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., GPCRs) using AutoDock Vina or GROMACS, validating with in vitro data .

Q. What environmental hazards are associated with this compound, and how are they mitigated?

- Methodological Answer :

- Ecotoxicity Testing : Conduct OECD 201/202 tests on algae/daphnia to assess acute toxicity (LC₅₀/EC₅₀). Piperidine derivatives often show moderate aquatic toxicity due to nitrogen content .

- Biodegradation Studies : Use activated sludge models (OECD 301F) to evaluate microbial breakdown. Persistent compounds may require advanced oxidation (e.g., UV/H₂O₂) for degradation .

属性

IUPAC Name |

4-(3-methylbutoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMOQRCTBDWJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。